CAS number and molecular weight of 2-(Hydroxymethyl)furan-3-ylboronic acid
CAS number and molecular weight of 2-(Hydroxymethyl)furan-3-ylboronic acid
An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-(Hydroxymethyl)furan-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing boronic acids are pivotal reagents in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Their utility in Suzuki-Miyaura cross-coupling reactions has made them indispensable building blocks. This guide focuses on a specific, yet sparsely documented member of this family: 2-(Hydroxymethyl)furan-3-ylboronic acid.
A comprehensive search of chemical databases and scientific literature reveals a notable absence of a registered CAS number and extensive characterization data for 2-(Hydroxymethyl)furan-3-ylboronic acid. This suggests that it is not a commercially available reagent and likely represents a novel synthetic target. This guide, therefore, will provide a forward-looking technical overview. By leveraging data from its close structural isomers and precursors, we will explore its predicted properties, propose viable synthetic routes, and discuss its potential applications in drug discovery and development. We will be referencing the well-characterized analogs, Furan-3-boronic acid and (5-(Hydroxymethyl)furan-2-yl)boronic acid , to build a scientifically grounded projection of the target molecule's behavior and utility.
Physicochemical Properties: A Comparative Analysis
To understand the potential characteristics of 2-(Hydroxymethyl)furan-3-ylboronic acid, a comparison with its isomers and parent compound is instructive. The molecular formula for 2-(Hydroxymethyl)furan-3-ylboronic acid is C₅H₇BO₄, leading to a calculated molecular weight of approximately 141.92 g/mol .
| Property | 2-(Hydroxymethyl)furan-3-ylboronic acid (Predicted) | Furan-3-boronic acid | (5-(Hydroxymethyl)furan-2-yl)boronic acid |
| CAS Number | Not Assigned | 55552-70-0[1] | 1256355-56-2[2] |
| Molecular Formula | C₅H₇BO₄ | C₄H₅BO₃[1] | C₅H₇BO₄[2] |
| Molecular Weight | 141.92 g/mol | 111.89 g/mol [1] | 141.92 g/mol [2] |
| Physical Form | Likely a solid | Crystalline Powder[1] | Yellow to Brown Solid |
| Solubility | Expected to be soluble in methanol and other polar organic solvents. | Soluble in methanol.[1] | Not specified, but likely similar to analogs. |
| Storage | Expected to require storage in a dry, cool environment, potentially under inert atmosphere. | Keep in dark place, Sealed in dry, Room Temperature.[1] | Sealed in dry, store in freezer, under -20°C. |
Boronic acids are known to be Lewis acids due to the electron-deficient nature of the boron atom.[3][] This property is central to their reactivity and their ability to interact with biological targets. The presence of both a hydroxymethyl group and a boronic acid function on the furan ring in the target molecule suggests a compound with multiple points for synthetic modification and intermolecular interaction.
Proposed Synthetic Pathways and Methodologies
The synthesis of 2-(Hydroxymethyl)furan-3-ylboronic acid has not been explicitly described in the literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted furan boronic acids and the functionalization of the furan ring. A key precursor for this synthesis would be 3-(Hydroxymethyl)furan, also known as furan-3-methanol.[5][6]
Conceptual Synthetic Workflow
A potential two-step synthesis could involve the directed lithiation of a protected 3-(hydroxymethyl)furan followed by borylation.
Caption: Proposed synthetic workflow for 2-(Hydroxymethyl)furan-3-ylboronic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of 3-(Hydroxymethyl)furan
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To a solution of 3-(hydroxymethyl)furan (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-((tert-butyldimethylsilyloxy)methyl)furan.
Step 2: Directed Lithiation and Borylation
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To a solution of 3-((tert-butyldimethylsilyloxy)methyl)furan (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (n-BuLi) (1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 2 hours.
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Add triisopropyl borate (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
Step 3: Deprotection and Hydrolysis
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (2 M) until the pH is acidic.
-
Stir vigorously for 1 hour to hydrolyze the borate ester.
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To this mixture, add a solution of tetra-n-butylammonium fluoride (TBAF) (1.5 eq) in THF to remove the TBDMS protecting group.
-
Stir at room temperature for 2 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-(Hydroxymethyl)furan-3-ylboronic acid.
Applications in Drug Discovery and Organic Synthesis
The true value of 2-(Hydroxymethyl)furan-3-ylboronic acid lies in its potential as a versatile building block in medicinal chemistry and materials science.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of aryl and heteroaryl boronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. 2-(Hydroxymethyl)furan-3-ylboronic acid could be coupled with a variety of aryl or heteroaryl halides to generate complex molecular scaffolds.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The hydroxymethyl group at the 2-position provides a handle for further functionalization. For instance, it could be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to connect to other parts of a molecule. This dual functionality makes it a particularly attractive building block for creating libraries of compounds for high-throughput screening in drug discovery.
Potential as a Bioisostere and Pharmacophore
The furan ring is a common motif in many biologically active compounds and approved drugs. It can act as a bioisostere for a phenyl ring, offering improved metabolic stability or altered pharmacokinetic properties. The specific substitution pattern of 2-(hydroxymethyl)furan-3-ylboronic acid could present a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it a valuable fragment for fragment-based drug design.
Conclusion
While 2-(Hydroxymethyl)furan-3-ylboronic acid remains a novel and uncharacterized compound, its potential as a synthetic building block is significant. Based on the established chemistry of related furan boronic acids, we have proposed a viable synthetic route and highlighted its likely applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The dual functionality of the hydroxymethyl and boronic acid groups offers multiple avenues for the creation of complex and diverse molecular architectures. The synthesis and characterization of this compound would be a valuable contribution to the field of organic chemistry and would provide researchers with a new tool for the development of novel therapeutics and functional materials.
References
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PubChem. 2-(Hydroxymethyl)furan-3-ol. [Link]
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Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. [Link]
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PMC. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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BioResources. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. [Link]
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